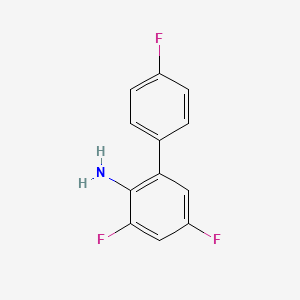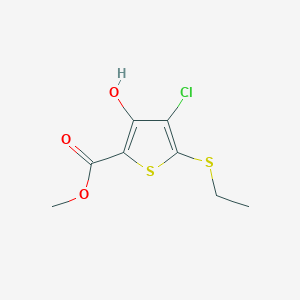
Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester is a chemical compound with the molecular formula C7H17O5PSi. It is known for its applications in organic synthesis and various industrial processes. This compound is characterized by the presence of a trimethylsilyl ester group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester typically involves the reaction of acetic acid derivatives with trimethylsilyl reagents. One common method is the esterification of acetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield acetic acid and trimethylsilanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding phosphonic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Substitution: Nucleophiles such as halides or alkoxides are used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Hydrolysis: Acetic acid and trimethylsilanol.
Substitution: Various substituted acetic acid derivatives.
Oxidation: Phosphonic acids and related compounds.
Applications De Recherche Scientifique
Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and phosphonates.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester involves its reactivity as an ester and a phosphonate. The trimethylsilyl group can be cleaved under specific conditions, releasing the active acetic acid derivative. This compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, (trimethylsilyl)-: Similar in structure but lacks the dimethoxyphosphinyl group.
Benzeneacetic acid, α-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a benzene ring and a trimethylsilyl ester group.
Uniqueness
Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester is unique due to the presence of both dimethoxyphosphinyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile reagent in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C8H19O5PSi |
|---|---|
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
trimethylsilyl 3-dimethoxyphosphorylpropanoate |
InChI |
InChI=1S/C8H19O5PSi/c1-11-14(10,12-2)7-6-8(9)13-15(3,4)5/h6-7H2,1-5H3 |
Clé InChI |
LDCDLUQMMWYKPC-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CCC(=O)O[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid](/img/structure/B12063959.png)



![5-acetamido-2-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12063992.png)

![Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12063996.png)
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)



![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)

